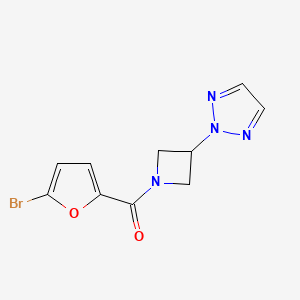

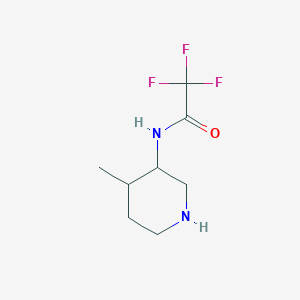

![molecular formula C16H14N4O6S2 B2748287 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide CAS No. 946323-38-2](/img/structure/B2748287.png)

2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a fascinating chemical compound with immense potential in scientific research. It has a molecular formula of C16H14N4O6S2, an average mass of 422.436 Da, and a monoisotopic mass of 422.035461 Da .

Synthesis Analysis

The synthesis of this compound might involve the use of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities . The synthesis could involve the attachment of many functional groups to the ring, such as a halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions .Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold in medicinal chemistry . This ring is attached to various functional groups that contribute to its activity .Chemical Reactions Analysis

The compound might be involved in various chemical reactions due to the presence of the 1,2,4-benzothiadiazine-1,1-dioxide ring and the attached functional groups . For instance, compounds having 7-position and 3-position substitution were found to be effective and selective inhibitors of insulin release from rat pancreatic B cells .Physical and Chemical Properties Analysis

The compound has a molecular formula of C16H14N4O6S2, an average mass of 422.436 Da, and a monoisotopic mass of 422.035461 Da . More detailed physical and chemical properties are not available from the current information.Applications De Recherche Scientifique

Antimalarial and Antiviral Properties

A theoretical investigation into antimalarial sulfonamides has revealed that certain derivatives exhibit promising antimalarial activity, characterized by low IC50 values and favorable ADMET properties. These compounds, including those with benzothiadiazin-7-ylsulfonyl motifs, have shown significant reactivity and selectivity, particularly when quinoxaline moieties are attached to the sulfonamide ring system. Their potential extends beyond malaria, with molecular docking studies indicating that some sulfonamides could be repurposed as COVID-19 therapeutics due to their binding affinity against SARS-CoV-2 main protease and Spike Glycoprotein (Fahim & Ismael, 2021).

Antimicrobial Activity

Research into new 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives has highlighted their significant antimicrobial properties. These compounds, synthesized from 2-aminobenzothiazole and 4-acetamidobenzenesulphonyl chloride derivatives, displayed potent antibacterial, antifungal, and antimycobacterial activities against a range of microbial strains. Such findings underscore the potential of benzothiadiazin-7-ylsulfonyl-containing sulfonamides in developing new antimicrobial agents (Bhusari et al., 2008).

Enantioselective Synthesis and Medicinal Chemistry Applications

A notable advancement in synthetic chemistry has been the cobalt(III)/chiral carboxylic acid-catalyzed enantioselective synthesis of benzothiadiazine-1-oxides via C-H activation. This method has enabled the asymmetric production of sulfoximine derivatives with high enantioselectivity, opening new avenues for the development of compounds with potential medicinal applications. Benzothiadiazine-1-oxides, related to the compound of interest, are important for their roles in medicinal chemistry, suggesting that further exploration of similar sulfonamide derivatives could yield valuable therapeutic agents (Hirata et al., 2022).

Orientations Futures

Given the potential of this compound in scientific research, future directions might involve further exploration of its synthesis, chemical reactions, mechanism of action, and pharmacological activities. The study of structural-activity relationships using computerized molecular graphics might also be a focus .

Mécanisme D'action

Target of Action

The primary targets of this compound are KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells and the contraction of vascular smooth muscle tissue .

Mode of Action

The compound acts as a KATP channel activator . It interacts with these channels, leading to their opening. This action results in the hyperpolarization of the cell membrane, which inhibits the release of insulin from pancreatic β-cells .

Biochemical Pathways

The activation of KATP channels affects several biochemical pathways. The hyperpolarization of the cell membrane inhibits the release of insulin, impacting glucose metabolism . Additionally, the relaxation of vascular smooth muscle tissue can influence blood pressure regulation .

Pharmacokinetics

The compound’s sulfonamide moiety is a highly efficient pharmacophore, which has been widely used in medicine and pesticide drug design .

Result of Action

The activation of KATP channels by this compound leads to a decrease in insulin release from pancreatic β-cells . This can have potential therapeutic applications in conditions such as hyperinsulinemia. Additionally, the relaxation of vascular smooth muscle tissue can lead to a decrease in blood pressure .

Propriétés

IUPAC Name |

2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O6S2/c17-16(22)11-3-1-2-4-12(11)20-15(21)8-27(23,24)10-5-6-13-14(7-10)28(25,26)19-9-18-13/h1-7,9H,8H2,(H2,17,22)(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHWMOHLSFCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

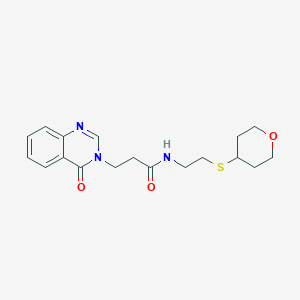

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)

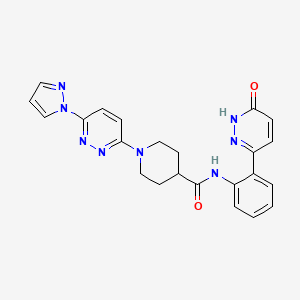

![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)

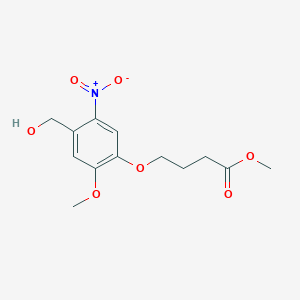

![1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2748213.png)

![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)

![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)